

# Metachromin X: A Technical Guide on Chemical Structure and Biological Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, characterization, and biological activity of Metachromin X, a sesquiterpene quinone isolated from a marine sponge of the Spongia sp.[1]. Metachromin X has garnered interest within the scientific community for its demonstrated effects on cell cycle progression, positioning it as a molecule of interest for further investigation in oncology and cell biology.

## **Chemical Structure and Properties**

Metachromin X is a dark orange solid with the molecular formula C<sub>22</sub>H<sub>30</sub>O<sub>4</sub>, corresponding to a molecular weight of 358.47 g/mol . Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis[1].

Table 1: Physicochemical Properties of Metachromin X



Property	Value	
Molecular Formula	C22H30O4	
Molecular Weight	358.47 g/mol	
Appearance	Dark orange solid	
UV (MeOH) $\lambda$ max (log $\epsilon$ )	210 (16.000), 287 (16.000), 424 (490)	
HRESIMS m/z [M+Na]+	381.2051 (Calculated for C <sub>22</sub> H <sub>30</sub> O <sub>4</sub> Na <sup>+</sup> , 381.2042)	

## **Spectroscopic Characterization**

The structural backbone of Metachromin X was determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for Metachromin X recorded in CDCl<sub>3</sub>.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Metachromin X in CDCl<sub>3</sub>



Position	<sup>13</sup> C (ppm)	¹H (ppm, mult., J in Hz)
1	184.5	
2	147.9	
3	120.9	6.50, s
4	187.9	
5	145.9	
6	133.2	
7	36.4	2.05, m
8	35.8	1.45, m; 1.05, m
9	49.3	1.85, m
10	38.6	
11	124.5	5.10, t (7.0)
12	131.3	
13	25.7	1.68, s
14	17.9	1.60, s
15	21.5	0.95, d (7.0)
1'	34.1	2.20, m
2'	31.9	1.55, m; 1.25, m
3'	41.8	1.75, m
4'	33.3	
5'	21.9	0.85, d (7.0)
6'	21.9	0.85, d (7.0)
OMe	56.4	3.85, s



## **Biological Activity: Cell Cycle Arrest**

Metachromin X has been identified as an inhibitor of cell cycle progression. Studies on HeLa/Fucci2 cells, a human cervical cancer cell line engineered with fluorescent ubiquitination-based cell cycle indicators, revealed that Metachromin X arrests the cell cycle at the S/G2/M phase. This effect is crucial for understanding its potential as an anticancer agent.

## Experimental Protocol: Cell Cycle Analysis of HeLa/Fucci2 Cells

The following protocol outlines the methodology used to determine the effect of Metachromin X on the cell cycle of HeLa/Fucci2 cells.

- 1. Cell Culture and Treatment:
- HeLa/Fucci2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- For the experiment, cells are seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells per well.
- After 24 hours of incubation, the cells are treated with varying concentrations of Metachromin X dissolved in DMSO. A vehicle control (DMSO) is run in parallel.
- 2. Live-Cell Imaging and Analysis:
- The progression of the cell cycle is monitored using a fluorescence microscope equipped with a time-lapse imaging system.
- The Fucci2 system allows for the visualization of cell cycle phases: cells in the G1 phase fluoresce red, while cells in the S, G2, and M phases fluoresce green.
- Images are captured at regular intervals (e.g., every 30 minutes) for a period of 48 hours.
- The number of red and green fluorescent cells in each field is quantified using image analysis software.
- 3. Flow Cytometry Analysis:



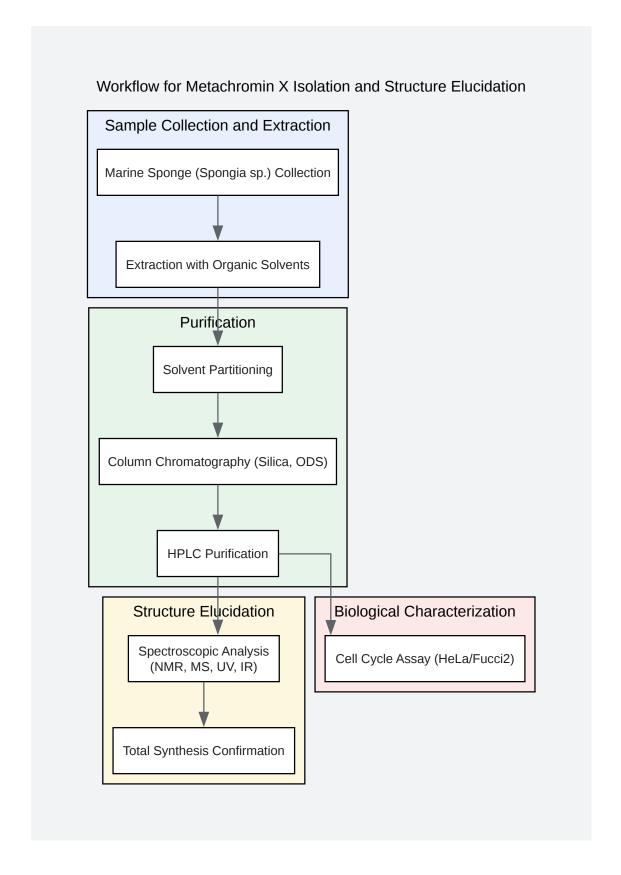
- For a quantitative analysis of cell cycle distribution, HeLa cells are treated with Metachromin X for 24 hours.
- Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
- Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells is analyzed using a flow cytometer.
- The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo).

### **Visualizations**

#### **Isolation and Structure Elucidation Workflow**

The following diagram illustrates the logical workflow for the isolation and structural elucidation of Metachromin X from its natural source.





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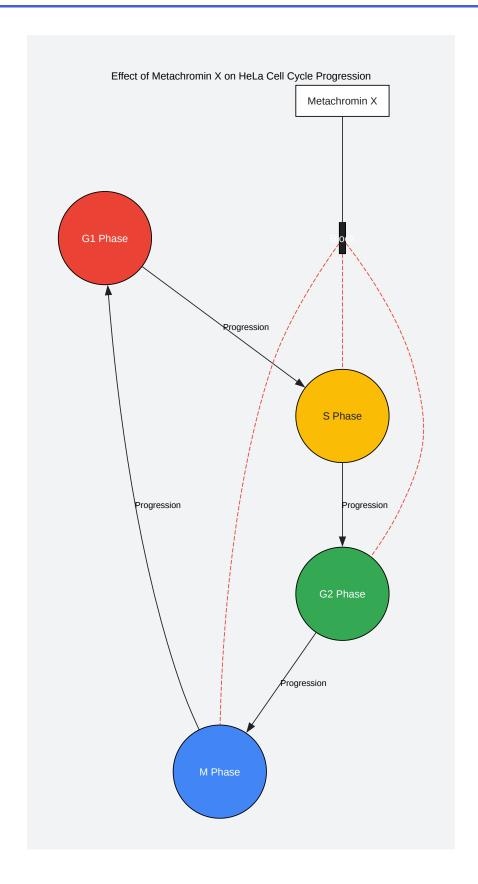


Caption: A diagram illustrating the workflow for the isolation and structural elucidation of Metachromin X.

## **Effect of Metachromin X on the Cell Cycle**

This diagram depicts the observed effect of Metachromin X on the cell cycle of HeLa cells, leading to an accumulation of cells in the S, G2, and M phases.





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Caption: A diagram showing Metachromin X inducing cell cycle arrest at the S/G2/M phases.



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#### References

- 1. rsc.org [rsc.org]
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